molecular formula C17H18N4O B6040141 7-[2-(1-cyclohexenyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-[2-(1-cyclohexenyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B6040141
M. Wt: 294.35 g/mol
InChI Key: YHAZMOINLGXXOA-UHFFFAOYSA-N
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Description

7-[2-(1-Cyclohexenyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a tricyclic heterocyclic compound characterized by a fused pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone core. The molecule features a 2-(1-cyclohexenyl)ethyl substituent at the 7-position of the pyrazolo ring, contributing to its unique steric and electronic properties.

Properties

IUPAC Name

11-[2-(cyclohexen-1-yl)ethyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-17-14-12-18-16-6-9-19-21(16)15(14)8-11-20(17)10-7-13-4-2-1-3-5-13/h4,6,8-9,11-12H,1-3,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAZMOINLGXXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2C=CC3=C(C2=O)C=NC4=CC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[2-(1-cyclohexenyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring the

Biological Activity

7-[2-(1-cyclohexenyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including cytotoxic effects, anti-inflammatory properties, and potential therapeutic applications.

  • Molecular Formula : C17H18N4O
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 1211124-34-3

Biological Activity Overview

Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:

  • Anticancer Activity : Several studies indicate that these compounds can inhibit the growth of various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammatory responses.
  • Enzyme Inhibition : They may act as inhibitors of specific enzymes involved in disease processes.

Anticancer Activity

The anticancer effects of this compound have been assessed against multiple tumor cell lines. The compound exhibits cytotoxicity through various mechanisms:

Cytotoxicity Studies

A study indicated that pyrazolo[1,5-a]pyrimidine derivatives can significantly suppress DNA and RNA synthesis in cancer cells. Specifically, the compound was tested against:

  • MCF-7 (breast cancer)
  • A549 (lung carcinoma)
  • U87MG (glioma)

The results showed an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.85Inhibition of DNA/RNA synthesis
A5491.00Targeting de novo purine biosynthesis
U87MG0.93Inhibition of IMP dehydrogenase activity

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It has been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells.

Inhibition Studies

The compound's ability to modulate inflammatory pathways was demonstrated through:

CompoundIC50 (µM)Target Pathway
This compound<50NF-κB signaling pathway

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleotide synthesis.
  • Signal Transduction Modulation : It affects pathways like NF-κB and MAPK pathways crucial for inflammation and cancer progression.

Case Studies

Recent investigations have highlighted the therapeutic potential of this compound in various disease models:

  • Breast Cancer Models : Demonstrated significant reduction in tumor size and proliferation rates.
  • Inflammatory Disease Models : Reduced markers of inflammation in animal models treated with the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural diversity of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinones primarily arises from substitutions at the 3-, 5-, and 7-positions. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound
7-[2-(1-Cyclohexenyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
7: 2-(1-Cyclohexenyl)ethyl C₁₈H₂₀N₄O 308.38 g/mol Flexible cyclohexenyl group; unsaturated bicyclic substituent
7-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl) analog 7: 2-(5-Chloroindol-3-yl)ethyl
3: 4-Chlorophenyl
C₂₅H₁₇Cl₂N₅O 474.35 g/mol Bulky indole and aryl substituents; dual halogenation
7-Cyclohexyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7: Cyclohexyl
2: 3-Pyridinyl
C₂₀H₂₁N₇O 375.43 g/mol Triazolo-pyrimidine hybrid; pyridine ring enhances hydrogen bonding capacity
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 7: Hydroxy C₉H₆N₄O₂ 202.17 g/mol Polar hydroxyl group; reduced steric hindrance
7-Butyl-3-(4-chlorophenyl)-2-methyl analog 7: Butyl
3: 4-Chlorophenyl
2: Methyl
C₂₀H₁₉ClN₄O 366.85 g/mol Aliphatic chain; chloroaryl group for lipophilic interactions

Key Observations :

  • The target compound ’s cyclohexenylethyl group distinguishes it from analogs with rigid aromatic (e.g., indole ) or polar (e.g., hydroxy ) substituents.

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